Brevinin-1CDYd
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPLLLAGLPKLLCFLFKKC |
Origin of Product |
United States |
Discovery and Methodologies for Brevinin 1cdyd Isolation and Initial Characterization
Bioactivity-Guided Fractionation StrategiesA common and effective strategy for discovering new bioactive peptides is bioactivity-guided fractionation. In this approach, after the initial separation by HPLC, each collected fraction is tested for a specific biological activity, such as antimicrobial or anticancer properties. The fractions that show the desired activity are then subjected to further rounds of purification and analysis until a single, pure, bioactive peptide is isolated. This ensures that the research efforts are focused on molecules with potential therapeutic applications.
While these methods are standard for the discovery of peptides like the Brevinins, it is important to reiterate that their application to a specific peptide named "Brevinin-1CDYd" is not documented in any available scientific literature.
Advanced Structural Investigations of Brevinin 1cdyd Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Brevinin-1CDYd Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights at an atomic level. cas.cz For the Brevinin-1 (B586460) family, NMR studies have been crucial in revealing their environment-dependent conformational changes.
In an aqueous solution, Brevinin-1 peptides are typically unstructured, existing as a random coil. nih.govresearchgate.net This flexibility is a common trait among many AMPs. However, upon introduction into a membrane-mimetic environment, such as solutions containing trifluoroethanol (TFE) or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), they undergo a significant conformational transition. nih.gov NMR studies of various Brevinin-1 peptides in these environments consistently show the formation of a well-defined amphipathic α-helix in the N-terminal region, a flexible hinge region often containing a proline residue, and a more structured C-terminal loop. nih.govresearchgate.net
The solution structure of the closely related peptide, Brevinin-1BYa (PDB ID: 6G4I), determined by NMR in a TFE/water solution, serves as an excellent structural template for this compound. researchgate.net The structure reveals a distinct N-terminal α-helix spanning from residues 2 to 12 and a C-terminal loop stabilized by a disulfide bond. This amphipathic helical structure is critical for the peptide's interaction with and disruption of microbial membranes. nih.govresearchgate.net The analysis involves a suite of NMR experiments, including COSY, TOCSY, and NOESY, to obtain distance and dihedral angle restraints for structure calculation.
Table 1: Typical NMR Structural Features of Brevinin-1 Family Peptides
| Structural Feature | Aqueous Environment (e.g., Water) | Membrane-Mimetic Environment (e.g., TFE, SDS micelles) | NMR Evidence |
|---|---|---|---|
| N-Terminal Domain | Random Coil / Unstructured | Amphipathic α-helix | Characteristic NOE patterns (dαN(i,i+3), dαβ(i,i+3)), small J-coupling constants |
| Central Hinge | Flexible / Unstructured | Flexible kink or turn (often around a Proline residue) | Lack of long-range NOEs, higher mobility |
| C-Terminal Domain | Flexible / Unstructured | Structured loop stabilized by a disulfide bond ("Rana Box") | Specific long-range NOEs, restraints from disulfide bridge |
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides and proteins in solution. uniprot.orgnih.gov This method has been widely applied to the Brevinin-1 family to monitor conformational changes induced by different solvents and by interaction with lipid vesicles, which mimic biological membranes.
Consistent with NMR findings, CD spectra of Brevinin-1 peptides in aqueous buffers (like phosphate (B84403) buffer) display a single strong minimum near 200 nm, which is characteristic of a predominantly random coil conformation. nih.govmdpi.com Upon the addition of a membrane-mimicking solvent like TFE or in the presence of lipid vesicles (e.g., phosphatidylglycerol), the CD spectrum transforms dramatically. nih.govnih.gov The transformed spectrum shows two distinct negative bands (minima) around 208 nm and 222 nm, and a strong positive band near 192 nm, which are the hallmarks of an α-helical structure. nih.govmdpi.com
The extent of helicity can be estimated from the intensity of the CD signal, particularly at 222 nm. These studies confirm that the interaction with a hydrophobic or lipid environment is the trigger for the peptide to fold into its active, helical conformation. This induced folding is a key step in its antimicrobial mechanism, allowing the amphipathic peptide to insert into the lipid bilayer. nih.gov
Table 2: Representative Circular Dichroism Data for Brevinin-1 Peptides
| Environment | Observed Secondary Structure | Characteristic CD Signal (Wavelength, nm) |
|---|---|---|
| Aqueous Buffer (e.g., 10 mM Phosphate) | Random Coil | Strong negative minimum at ~200 nm |
| Membrane-Mimetic Solvent (e.g., 50% TFE) | α-Helix | Negative minima at ~208 nm and ~222 nm; Positive maximum at ~192 nm |
| Anionic Lipid Vesicles (e.g., POPG) | α-Helix | Negative minima at ~208 nm and ~222 nm |
| Zwitterionic Lipid Vesicles (e.g., POPC) | Partial α-Helix / Random Coil | Weaker signals at 208/222 nm compared to anionic vesicles |
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational modeling and molecular dynamics (MD) simulations serve as a "computational microscope," providing dynamic, atomic-level insights into peptide structure and function that can be difficult to capture experimentally. nih.govnih.gov These methods are particularly valuable for studying the interaction of Brevinin-1 peptides with model biological membranes.
A typical MD simulation starts with the peptide structure (often derived from NMR data or homology modeling) placed near a pre-equilibrated lipid bilayer in a box of water and ions. The bilayer composition can be varied to mimic different cell types, for example, using a mixture of zwitterionic (e.g., POPC) and anionic (e.g., POPG) lipids to represent a bacterial membrane. diva-portal.org Over the course of the simulation (spanning nanoseconds to microseconds), the forces between all atoms are calculated, and their movements are tracked.
For Brevinin-1 peptides, MD simulations illustrate several key processes:
Initial Electrostatic Attraction: The positively charged residues (Lys, Arg) on the peptide are attracted to the negatively charged headgroups of anionic lipids in the bacterial membrane.
Conformational Change: Upon approaching the membrane surface, the peptide transitions from a random coil to its α-helical conformation, as observed experimentally.
Membrane Insertion and Disruption: The hydrophobic face of the amphipathic helix inserts into the hydrophobic core of the lipid bilayer. The simulations can then model how multiple peptides might aggregate to form pores or otherwise disrupt the membrane integrity, leading to cell death. nih.govdiva-portal.org
These simulations provide a detailed picture of the peptide's orientation, depth of insertion, and the specific residues involved in membrane interactions.
Table 3: Common Parameters and Findings in MD Simulations of Brevinin-1 Peptides
| Parameter/System Component | Typical Setup | Information Gained |
|---|---|---|
| Peptide Initial Structure | Unfolded or NMR-derived helical structure | Observation of folding pathways and stability |
| Force Field | CHARMM, AMBER, GROMOS | Accurate description of interatomic forces |
| Membrane Model | POPC (zwitterionic), POPG (anionic), or mixture | Simulation of eukaryotic vs. bacterial membranes |
| Simulation Time | 100 ns - several µs | Observation of binding, folding, and insertion events |
| Key Findings | Peptide adopts an α-helical structure and inserts into the upper leaflet of the bilayer with the helix axis roughly parallel to the membrane surface. | Mechanism of membrane association and disruption |
Analysis of Post-Translational Modifications and Their Structural Implications for this compound
Post-translational modifications (PTMs) are crucial for the structure and function of many peptides and proteins, including the Brevinin-1 family. researchgate.net Two PTMs are of primary structural importance for these peptides: the formation of an intramolecular disulfide bond and C-terminal amidation.
Disulfide Bridge (The "Rana Box"): A hallmark of the Brevinin-1 family is a C-terminal heptapeptide (B1575542) sequence, Cys-Xaa-Xaa-Xaa-Xaa-Lys-Cys, known as the "Rana box" motif. researchgate.net An intramolecular disulfide bond forms between the two cysteine residues. This covalent linkage creates a stable cyclic loop at the C-terminus. This structural constraint is not merely a passive feature; it is vital for the peptide's biological activity. The loop helps to correctly orient the C-terminal portion of the peptide relative to the N-terminal helix during membrane interaction and is often implicated in modulating the peptide's lytic activity and selectivity.
Together, these PTMs are essential for stabilizing the active conformation of this compound and optimizing its interaction with target membranes.
Biosynthesis and Genetic Determinants of Brevinin 1cdyd Production
Gene Cloning and Sequence Analysis of Brevinin-1CDYd Precursor
The genetic blueprint for this compound is encoded in a precursor protein, which has been identified and characterized through molecular cloning techniques. nih.gov The process typically begins with the construction of a cDNA library from the skin secretions of the host frog, such as members of the Rana genus. nih.govbioone.org
From this library, the gene encoding the this compound precursor can be isolated and sequenced. nih.govnih.gov Analysis of the cDNA sequence reveals a standard precursor structure for amphibian antimicrobial peptides. frontiersin.orgresearchgate.net This structure consists of three main domains: an N-terminal signal peptide, an acidic spacer region, and the C-terminal sequence of the mature this compound peptide. frontiersin.org The signal peptide is responsible for directing the precursor protein into the secretory pathway, while the acidic region is thought to play a role in preventing premature activation of the peptide within the host's cells. frontiersin.orgwikipedia.org
Table 1: Structural Domains of the this compound Precursor Protein
| Domain | Function | Key Characteristics |
|---|---|---|
| Signal Peptide | Directs the precursor to the secretory pathway. | Hydrophobic N-terminal sequence. nih.gov |
| Acidic Spacer Region | May prevent premature peptide activity and assist in proper folding. | Contains acidic amino acid residues. frontiersin.org |
| Mature Peptide Sequence | The final, biologically active this compound. | C-terminal to the acidic spacer. frontiersin.org |
Sequence analysis and comparison with other brevinin-1 (B586460) family members show conserved regions, particularly within the mature peptide domain, which are critical for its antimicrobial function. nih.gov
Transcriptional Regulation of this compound Biosynthesis
The synthesis of this compound is initiated by the transcription of its corresponding gene. This process is tightly regulated to ensure the peptide is produced when needed, for instance, in response to injury or infection. The regulation of gene expression for antimicrobial peptides is complex and involves various transcription factors that bind to specific promoter regions of the gene. mdpi.com
While specific studies on the transcriptional regulation of this compound are limited, research on related antimicrobial peptides and other gene systems provides a general model. frontiersin.orgnih.gov It is hypothesized that the promoter region of the this compound gene contains binding sites for transcription factors such as MYB and bHLH. mdpi.comfrontiersin.org These factors can be activated by signaling pathways that are triggered by external stimuli, leading to the initiation of gene transcription. researchgate.net The coordinated action of these regulatory elements ensures a rapid and controlled production of the peptide as part of the frog's defense mechanism. mdpi.com
Post-Translational Processing Pathways of this compound
Following the translation of the precursor mRNA, the resulting prepropeptide undergoes several crucial post-translational modifications to yield the active this compound. lecturio.comthermofisher.com These modifications are essential for the peptide's structure and function.
The first step is the cleavage of the N-terminal signal peptide as the precursor enters the endoplasmic reticulum. lecturio.com The propeptide is then transported through the Golgi apparatus, where it undergoes further processing. A key event is the proteolytic cleavage at a specific site, often a pair of basic amino acid residues (like Lysine-Arginine or "KR" site), which separates the mature peptide from the acidic spacer region. frontiersin.orgcsic.es This cleavage is carried out by specific endoproteases. csic.es
For many antimicrobial peptides, a final C-terminal amidation step occurs, which is critical for their biological activity. nih.gov This process involves the conversion of a C-terminal glycine (B1666218) residue into an amide group, which neutralizes the negative charge of the C-terminal carboxyl group and can enhance the peptide's interaction with microbial membranes. nih.gov
Table 2: Key Post-Translational Modifications of this compound Precursor
| Modification Step | Enzymatic Action | Location | Purpose |
|---|---|---|---|
| Signal Peptide Cleavage | Signal peptidase | Endoplasmic Reticulum | Release of the propeptide into the secretory pathway. lecturio.com |
| Proteolytic Cleavage | Endoproteases (e.g., prohormone convertases) | Golgi Apparatus / Secretory Granules | Liberation of the mature peptide from the acidic spacer. frontiersin.org |
| C-terminal Amidation | Peptidylglycine alpha-amidating monooxygenase (PAM) | Secretory Granules | Enhancement of biological activity and stability. nih.gov |
Heterologous Expression Systems for this compound Production in Research Settings
To study the properties and potential applications of this compound without relying on its extraction from natural sources, researchers utilize heterologous expression systems. kuleuven.benih.gov These systems involve introducing the gene for this compound into a host organism that can produce the peptide in larger quantities.
Commonly used hosts include bacteria like Escherichia coli and yeast such as Pichia pastoris. kuleuven.bemdpi.com The choice of the expression system depends on factors like the desired yield and the necessity for post-translational modifications. kuleuven.be For instance, bacterial systems are often cost-effective and allow for high levels of protein expression, but may not perform the same post-translational modifications as eukaryotic cells. kuleuven.be Yeast systems, being eukaryotic, can sometimes offer more appropriate folding and modifications. mdpi.com
The process involves inserting the this compound gene into an expression vector, which is then introduced into the host organism. nih.govnih.gov Often, the gene is fused with a tag for easier purification of the recombinant peptide. mybiosource.com The expression of the gene is typically controlled by an inducible promoter, allowing researchers to trigger peptide production at a specific time. nih.gov These recombinant methods provide a reliable and scalable source of this compound for detailed structural and functional studies. mdpi.comfrontiersin.org
Table 3: Common Heterologous Expression Systems
| Host Organism | Vector Type | Induction Method | Advantages |
|---|---|---|---|
| Escherichia coli | Plasmid (e.g., pET vectors) | Chemical (e.g., IPTG) | High yield, rapid growth, low cost. kuleuven.be |
| Pichia pastoris | Integrating or episomal plasmids | Methanol | High cell density fermentation, capable of some post-translational modifications. mdpi.com |
| Brevibacillus choshinensis | Plasmids with inducible promoters (e.g., PxylA) | Chemical (e.g., xylose) | High secretion efficiency, low extracellular protease activity. nih.govnih.gov |
Elucidation of Molecular and Cellular Mechanisms of Brevinin 1cdyd Action
Membrane Interaction and Pore Formation Mechanisms of Brevinin-1CDYd
The primary mode of action for many antimicrobial peptides is the disruption of the cell membrane's integrity. This is typically investigated through a combination of functional assays, direct visualization, and biophysical measurements.
Liposome Permeabilization Assays with this compound
Liposome permeabilization assays are a standard method to quantify the ability of a peptide to disrupt a lipid bilayer. In these assays, large unilamellar vesicles (LUVs), or liposomes, are created to mimic the composition of a target cell membrane (e.g., a bacterial membrane). These vesicles encapsulate a fluorescent dye and a quencher molecule. escholarship.orgnih.gov If the peptide is capable of forming pores or otherwise disrupting the membrane, the dye and quencher are released and diluted into the surrounding buffer. This separation results in an increase in fluorescence, which can be measured over time to determine the kinetics and extent of membrane permeabilization. nih.govnih.gov
Table 1: Representative Data from a Hypothetical Liposome Permeabilization Assay This table is illustrative and not based on actual data for this compound.
| Liposome Composition | Peptide Concentration | Percent Leakage |
|---|---|---|
| Bacterial Mimic (POPG/POPC) | 5 µM | 85% |
| Eukaryotic Mimic (POPC) | 5 µM | 15% |
| Bacterial Mimic (POPG/POPC) | 1 µM | 40% |
Data is hypothetical.
Microscopic Techniques for Visualizing this compound Membrane Perturbation
Direct visualization of a peptide's effect on membranes can be achieved through advanced microscopic techniques.
Transmission Electron Microscopy (TEM): TEM allows for high-resolution imaging of the morphological changes in bacterial cells after treatment with a peptide. This can reveal membrane blebbing, detachment of the outer and inner membranes, or complete cell lysis. researchgate.net
Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface of bacterial cells, showing peptide-induced changes such as pore formation, surface roughening, or cellular aggregation. researchgate.net
Atomic Force Microscopy (AFM): AFM can be used to visualize the interaction of peptides with a supported lipid bilayer in real-time, providing nanoscale detail on how peptides disrupt the membrane and form pores.
Expansion Microscopy (umExM): This technique allows for the fluorescent visualization of membranes in intact tissues with nanoscale precision, which could potentially be applied to observe peptide-membrane interactions in a more complex environment. nih.gov
Biophysical Characterization of this compound-Membrane Interactions
A variety of biophysical techniques are employed to understand the molecular details of peptide-membrane interactions. nih.govfrontiersin.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptide (e.g., random coil, α-helix, β-sheet) in an aqueous solution versus in the presence of a membrane-mimetic environment (like liposomes or detergents). plos.org Many brevinins are unstructured in solution but fold into an α-helix upon binding to a membrane. nih.gov
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon binding, providing quantitative data on the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the peptide-membrane interaction.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the orientation and depth of insertion of the peptide within the lipid bilayer and can also measure the peptide's effect on the order of the lipid acyl chains. nih.gov
Fluorescence Spectroscopy: Using intrinsic tryptophan fluorescence or extrinsic fluorescent probes, these techniques can monitor the binding of the peptide to membranes and the change in the local environment of the peptide. nih.gov
Intracellular Target Identification and this compound Signaling Pathways
While many AMPs act primarily on the cell membrane, some can translocate into the cytoplasm and interact with intracellular targets. nih.gov Potential intracellular mechanisms include:
Inhibition of Nucleic Acid Synthesis: The peptide could bind to DNA or RNA, interfering with replication or transcription.
Inhibition of Protein Synthesis: Interaction with ribosomes could halt protein production. nih.gov
Enzyme Inhibition: The peptide might inhibit essential metabolic enzymes.
Induction of Apoptosis-like Pathways: In some microbes, AMPs can trigger programmed cell death pathways.
Identifying these targets often involves techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, or genetic screens to find mutations that confer resistance. For eukaryotic cells, studies might investigate the modulation of signaling pathways, such as the MAPK signaling pathway, which has been observed for other brevinin peptides in immune cells. nih.gov
Impact of this compound on Microbial Cell Walls and Cell Membranes
Before reaching the cytoplasmic membrane, an AMP must traverse the outer layers of the microbe.
Gram-Negative Bacteria: The peptide must first interact with and cross the outer membrane, which is rich in lipopolysaccharides (LPS). mdpi.com The positive charge of many AMPs facilitates an initial electrostatic interaction with the negatively charged LPS. researchgate.net The peptide must then pass through the peptidoglycan layer in the periplasm to reach the inner membrane. biorxiv.org
Gram-Positive Bacteria: These bacteria have a much thicker peptidoglycan cell wall, which is decorated with negatively charged teichoic acids. frontiersin.org The peptide must be able to penetrate this thick layer to access the cytoplasmic membrane. researchgate.net
The interaction with and disruption of these cell wall components can be a key part of the antimicrobial mechanism, contributing to cell death alongside direct membrane permeabilization. nih.gov
Mechanistic Insights into this compound Interaction with Eukaryotic Cells (Excluding Human Clinical Data)
The selectivity of AMPs for microbial over eukaryotic cells is a critical feature. This is often attributed to the differences in membrane composition; eukaryotic cell membranes are typically zwitterionic (less negatively charged) and contain cholesterol, which can inhibit the activity of some AMPs. However, some brevinins have been shown to interact with non-human eukaryotic cells. nih.gov For example, studies on cancer cell lines (which can have more negatively charged membranes than non-cancerous cells) or immune cells have shown that brevinins can induce membrane permeabilization or modulate cellular functions like cytokine release or insulin (B600854) secretion. nih.gov The study of these interactions often uses model systems like mouse macrophages (e.g., RAW 264.7 cells) or hamster ovary cells to understand potential immunomodulatory or cytotoxic effects. nih.govnih.gov
Comprehensive Analysis of Brevinin 1cdyd Biological Activities in Pre Clinical Models
Antimicrobial Activity Spectrum of Brevinin-1CDYd
The Brevinin-1 (B586460) family of antimicrobial peptides (AMPs) is known for its broad-spectrum activity against a variety of microorganisms. karishmakaushiklab.com These peptides are characterized by a conserved "Rana-box" domain at their C-terminus, which forms a disulfide bridge and is crucial for their antimicrobial action. frontiersin.org While specific studies on this compound are scarce, the activities of its family members suggest a potent role in combating microbial threats.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (In Vitro)
Brevinin-1 peptides generally exhibit robust antibacterial activity, often with greater potency against Gram-positive bacteria than Gram-negative bacteria. This is attributed to their ability to interact with and disrupt the bacterial cell membrane. For instance, a related peptide, Brevinin-1BW, demonstrated effective inhibition of Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism involves the disruption of the bacterial membrane. Another peptide, Brevinin-1LTe, also showed potent activity against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values as low as 1 to 2 µM.
The following table summarizes the in vitro antibacterial efficacy of various Brevinin-1 peptides against a range of bacteria.
| Peptide | Bacterium | Strain | MIC (µM) |
| Brevinin-1GHa | Staphylococcus aureus | ATCC 25923 | 2 |
| Escherichia coli | ATCC 25922 | 4 | |
| Brevinin-1BW | Enterococcus faecalis | ATCC 29212 | 3.125 (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 6.25 (µg/mL) | |
| Brevinin-1pl | Staphylococcus aureus (MRSA) | NCTC 12493 | 2 |
| Escherichia coli | ATCC 8739 | 4 | |
| Brevinin-1OS | Staphylococcus aureus | ATCC 29213 | 4 |
| Escherichia coli | ATCC 25922 | 64 | |
| Brevinin-1BYa | Staphylococcus aureus | - | 2 |
| Escherichia coli | - | 17 |
Data sourced from multiple studies on various Brevinin-1 peptides. karishmakaushiklab.comfrontiersin.org
Antifungal Properties of this compound Against Pathogenic Fungi (In Vitro)
Members of the Brevinin-1 family have demonstrated significant antifungal properties. For example, Brevinin-1GHa is effective against the pathogenic yeast Candida albicans with a low MIC value. karishmakaushiklab.com Similarly, Brevinin-1OS and Brevinin-1BYa also exhibit potent activity against C. albicans. frontiersin.org The antifungal action is believed to occur through membrane disruption, similar to their antibacterial mechanism.
The table below presents the in vitro antifungal activity of select Brevinin-1 peptides.
| Peptide | Fungus | MIC (µM) |
| Brevinin-1GHa | Candida albicans | 2 |
| Brevinin-1OS | Candida albicans | 8 |
| Brevinin-1BYa | Candida albicans | 3 |
| Brevinin-1pl-3H | Candida albicans | 64 |
Data compiled from studies on different Brevinin-1 peptides. karishmakaushiklab.comfrontiersin.org
Antiviral Effects of this compound Against Select Viruses (In Vitro)
Specific research on the antiviral properties of this compound is not available in the current body of scientific literature. However, some studies on other Brevinin-1 peptides have indicated potential antiviral activity. For instance, Brevinin-1 from Rana japonicum has been reported to have activity against Herpes Simplex Virus type 1 and 2. frontiersin.org The mechanism of action for antiviral peptides often involves direct interaction with the viral envelope or interference with viral entry into host cells. Further research is required to determine if this compound shares these capabilities.
Anti-Parasitic Activity of this compound (In Vitro and Animal Models)
There is currently no published research on the anti-parasitic activity of this compound or other members of the Brevinin-1 family. The potential of these peptides against parasites such as Trypanosoma, Leishmania, or Plasmodium remains an unexplored area of investigation.
Assessment of Resistance Development Mechanisms Against this compound
While there are no studies specifically examining resistance to this compound, general mechanisms of bacterial resistance to antimicrobial peptides are well-documented. Bacteria can develop resistance through various strategies, including:
Modification of the cell surface: Altering the net charge of the cell membrane to reduce the binding of cationic peptides. karishmakaushiklab.com
Efflux pumps: Actively transporting the peptides out of the bacterial cell.
Proteolytic degradation: Producing enzymes that can break down the peptides. karishmakaushiklab.com
Biofilm formation: Creating a protective extracellular matrix that can impede peptide penetration.
The diversity in the mechanisms of action of antimicrobial peptides may provide an advantage in overcoming resistance compared to conventional antibiotics.
Anticancer and Antitumor Activities of this compound
While direct studies on the anticancer properties of this compound are not available, several other Brevinin peptides have been investigated for their potential as anticancer agents. These peptides can selectively target and kill cancer cells, often with reduced toxicity to normal cells. For example, Brevinin-1GHd has shown cytotoxicity against various cancer cell lines. The proposed mechanism for the anticancer activity of some peptides involves the disruption of the cancer cell membrane or the induction of apoptosis.
The following table summarizes the in vitro anticancer activity of Brevinin-1GHd, a related peptide.
| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) |
| Brevinin-1GHd | PC-3 | Human prostate cancer | 1.89 |
| H157 | Human lung cancer | 2.01 | |
| U251MG | Human glioblastoma | 2.15 | |
| MCF-7 | Human breast cancer | 3.96 |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of the peptide required to inhibit the growth of 50% of the cancer cells. Data from a study on Brevinin-1GHd.
Cytotoxic Effects on Cancer Cell Lines (In Vitro)
The cytotoxic potential of antimicrobial peptides against cancer cells is a significant area of research. These peptides are often cationic and amphipathic, properties that are thought to facilitate their interaction with and disruption of the anionic membranes of cancer cells, leading to cell death. While specific studies detailing the cytotoxic effects of this compound on a wide range of cancer cell lines are limited in the publicly available literature, research on closely related peptides from the brevinin family provides insight into its potential activities.
The cytotoxic activity of peptides is typically evaluated using colorimetric assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govjapsonline.combiomedpharmajournal.org The results of such assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of 50% of the cancer cells.
Studies on other brevinins, such as Brevinin-1RL1, have demonstrated preferential cytotoxicity against tumor cells over non-tumor cells. mdpi.com For example, Brevinin-1RL1 was shown to inhibit the proliferation of human colon cancer (HCT116) and lung cancer (A549) cells. mdpi.com This selectivity is a key advantage of AMPs as potential anticancer agents. While a specific data table for this compound cannot be generated due to a lack of available data, the table below illustrates the kind of findings typically reported for related peptides.
Table 1: Illustrative Cytotoxic Activity of Related Peptides on Cancer Cell Lines This table is for illustrative purposes and does not represent data for this compound.
| Peptide | Cancer Cell Line | Cell Type | IC50 Value | Assay |
|---|---|---|---|---|
| Brevinin-1RL1 | HCT116 | Human Colon Carcinoma | Not Specified | Cell Viability Assay |
| Brevinin-1RL1 | A549 | Human Lung Carcinoma | Not Specified | Cell Viability Assay |
| Brevilin A | AGS | Human Gastric Cancer | 54.69 µM | CCK-8 Assay |
Data sourced from multiple studies for illustrative context. mdpi.comnih.govnih.gov
Mechanisms of this compound-Induced Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. scielo.br It is a primary mechanism through which many anticancer agents exert their effects. news-medical.net The induction of apoptosis by antimicrobial peptides is a complex process involving multiple cellular pathways. While the specific apoptotic mechanisms of this compound have not been detailed, studies on other brevinins and similar peptides reveal common pathways.
A primary mechanism involves the generation of reactive oxygen species (ROS). An accumulation of ROS within cancer cells can lead to oxidative stress, damaging cellular components, including mitochondria, and triggering apoptosis. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is often initiated by such damage. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.gov
Once in the cytosol, these factors can activate a cascade of enzymes known as caspases. Caspases are proteases that execute the apoptotic program by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. scielo.br Research on Brevinin-1RL1 has confirmed that it induces caspase-dependent apoptosis. mdpi.com Similarly, studies on Brevilin A have shown it can induce apoptosis through both intrinsic and extrinsic pathways, activating initiator caspases like caspase-8 and executioner caspases like caspase-3. nih.govnih.gov
In some cases, these peptides can also induce necrosis, another form of cell death characterized by cell swelling and membrane rupture. mdpi.com The ability to induce both apoptosis and necrosis suggests that these peptides can kill cancer cells through multiple mechanisms.
This compound Activity in Xenograft and Syngeneic Animal Models of Cancer
In vivo animal models are essential for evaluating the therapeutic potential of anticancer compounds in a whole-organism setting. The two most common types of models are xenografts and syngeneic models.
Xenograft models involve implanting human cancer cells or patient-derived tumors into immunodeficient mice. cyagen.comnih.gov These models are widely used to assess a drug's direct antitumor activity.
Syngeneic models use tumor cells derived from a specific mouse strain implanted into a genetically identical and immunocompetent mouse. crownbio.com These models are crucial for studying immuno-oncology agents, as they allow for the investigation of interactions between the therapeutic agent, the tumor, and a fully functional immune system. crownbio.comantineo.frhummingbirdbioscience.com
Immunomodulatory Potential of this compound
Beyond direct cytotoxicity, many antimicrobial peptides possess immunomodulatory capabilities, meaning they can modify the activity of the host's immune system. nih.gov This can involve stimulating an anti-tumor immune response or dampening excessive inflammation.
Modulation of Cytokine and Chemokine Production by this compound
Cytokines and chemokines are signaling proteins that play a pivotal role in orchestrating immune responses. clinref.cominfectiologyjournal.commdpi.com Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 can promote inflammation, while anti-inflammatory cytokines such as IL-10 help to resolve it. clinref.comfrontiersin.org
The ability of antimicrobial peptides to modulate the production of these signaling molecules is a key aspect of their immunomodulatory function. For instance, some peptides can stimulate immune cells to release pro-inflammatory cytokines that help recruit and activate other immune cells to fight infection or cancer. Conversely, others can suppress the production of these cytokines, which is beneficial in conditions of chronic inflammation. mdpi.com
Specific research on how this compound modulates cytokine and chemokine production is not currently available. However, studies on other brevinins suggest that this is a likely property of the peptide family. Further investigation is needed to characterize the specific cytokine and chemokine profile induced by this compound in various immune cell types.
This compound Effects on Immune Cell Function (In Vitro and Animal Models)
The immune system is composed of various cells, including macrophages, neutrophils, and lymphocytes, that work together to protect the body. immunologyresearchjournal.com Antimicrobial peptides can directly interact with these cells to influence their function. For example, some AMPs can act as chemoattractants, recruiting immune cells to sites of injury or infection. They can also enhance the phagocytic activity of macrophages and neutrophils, which are key cells of the innate immune system responsible for engulfing pathogens and cellular debris. immunologyresearchjournal.comnih.gov
There is a lack of specific studies on the effects of this compound on the function of immune cells. Research into how this peptide might influence immune cell migration, activation, differentiation, and effector functions in both in vitro and in vivo models would be essential to fully understand its immunomodulatory potential.
Other Reported Biological Activities of this compound (e.g., wound healing, anti-inflammatory in animal models)
In addition to its potential anticancer and immunomodulatory roles, this compound has been noted for other biological activities, including wound healing and anti-inflammatory effects. oncotarget.com
Wound Healing: The process of wound healing is a complex biological process involving inflammation, cell proliferation, and tissue remodeling. dovepress.com Some antimicrobial peptides can promote wound healing by accelerating re-epithelialization, promoting the formation of new blood vessels (angiogenesis), and increasing collagen deposition. oncotarget.commdpi.comnih.gov A study on the related peptide Brevinin-2Ta demonstrated that it effectively improved wound closure in bacterially infected wounds in rats, promoting skin re-epithelialization and the formation of healthy granulation tissue. oncotarget.com
Anti-inflammatory Activity: Inflammation is a natural response to injury or infection, but chronic or excessive inflammation can be detrimental. nih.gov Several animal models, such as carrageenan-induced paw edema, are used to screen for anti-inflammatory compounds. researchgate.netresearchgate.netijpsr.comumpr.ac.id Peptides from the brevinin family have shown anti-inflammatory potential. For example, Brevinin-2Ta was found to reduce inflammation in infected wounds. oncotarget.com While specific animal model data for this compound is not detailed in the literature, its classification as an anti-inflammatory peptide suggests it may act by modulating inflammatory mediators and cell infiltration.
Table 2: Summary of Potential Biological Activities of the Brevinin Family This table summarizes activities observed in the Brevinin family; specific data for this compound requires further research.
| Biological Activity | Observed Effects in Brevinin Family Peptides | Potential Mechanisms |
|---|---|---|
| Anticancer | Selective cytotoxicity towards cancer cells; Induction of apoptosis and necrosis. mdpi.com | Membrane disruption; ROS production; Caspase activation. mdpi.comnih.gov |
| Wound Healing | Accelerated wound closure; Improved re-epithelialization and granulation tissue formation. oncotarget.com | Promotion of cell migration and proliferation; Angiogenesis; Collagen deposition. oncotarget.comdovepress.com |
| Anti-inflammatory | Reduction of inflammation in infected wounds. oncotarget.com | Modulation of pro-inflammatory and anti-inflammatory cytokines. oncotarget.comnih.gov |
| Immunomodulatory | Modulation of immune cell function (inferred). | Alteration of cytokine/chemokine production; Direct effects on immune cell activation and recruitment (inferred). |
Based on a comprehensive search of available scientific literature and databases, there is insufficient specific information on the chemical compound "this compound" to generate the detailed article as requested in the outline.
The available data is limited to the peptide's primary sequence (FLPLLLAGLPKLLCFLFKKC) and its origin from the skin of the frog Rana dybowskii cpu-bioinfor.orguniprot.org. Database entries indicate that the peptide was identified at the transcript level, but detailed experimental studies on its structure-activity relationship, peptide engineering, or specific biological activities have not been published uniprot.org.
Consequently, it is not possible to provide scientifically accurate content for the following sections and subsections of the requested article while focusing solely on this compound:
Structure Activity Relationship Sar and Peptide Engineering of Brevinin 1cdyd
Enhancement of Specific Biological Activities Through Brevinin-1CDYd Modifications
To fulfill the request would require extrapolating from research on other, different peptides of the Brevinin family, which would violate the strict instruction to focus solely on this compound.
Advanced Methodological Frameworks for Brevinin 1cdyd Research
Quantitative Proteomics and Interactomics for Brevinin-1CDYd Target Identification
Quantitative proteomics is a powerful analytical approach used to determine the amount of proteins in a sample, providing a snapshot of the physiological state of a cell under specific conditions. oxinst.com In the context of this compound research, this technique is invaluable for identifying the molecular targets of the peptide and understanding the broader cellular response of a pathogen upon exposure. While many AMPs are known to target the cell membrane, some can translocate into the cytoplasm and interact with intracellular components, inhibiting essential processes like protein, nucleic acid, or cell wall synthesis. nih.govresearchgate.net
By comparing the proteomes of bacteria treated with this compound to untreated controls, researchers can identify proteins that are significantly up- or down-regulated. This differential expression provides clues about the peptide's mechanism of action. mdpi.com For example, an upregulation of stress-response proteins or DNA repair enzymes would suggest the peptide induces specific cellular damage. acs.org Label-free quantitative methods and isotopic labeling techniques, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are commonly employed to achieve this, followed by analysis with high-resolution mass spectrometry. nih.gov
Interactomics studies aim to identify the direct binding partners of a molecule like this compound. These studies can confirm whether the peptide's activity is limited to membrane disruption or if it has specific intracellular protein targets. researchgate.net Identifying these targets is crucial, as peptides with multiple modes of action may be less prone to the development of microbial resistance. acs.org
Table 1: Potential Protein Classes Affected by this compound in Bacteria, as Identified by Quantitative Proteomics
| Protein Class/Pathway | Observed Change in Expression | Potential Implication for this compound's Mechanism |
|---|---|---|
| Cell Wall/Membrane Synthesis | Down-regulation | Inhibition of cell envelope maintenance and repair. |
| Energy Metabolism (e.g., ATP synthesis) | Down-regulation | Disruption of cellular energy production, a common consequence of membrane depolarization. acs.org |
| Protein Synthesis (e.g., Ribosomal proteins) | Down-regulation | Potential intracellular action targeting the ribosome or translation machinery. mdpi.com |
| DNA Replication and Repair | Up-regulation | Cellular response to DNA damage, suggesting the peptide may interact with or damage genetic material. |
| Stress Response Proteins (e.g., Chaperones) | Up-regulation | Indication of protein misfolding or general cellular stress caused by the peptide. researchgate.net |
| Efflux Pumps | Up-regulation | A potential mechanism of bacterial resistance, attempting to expel the peptide from the cell. nih.gov |
CRISPR-Cas9 Gene Editing for Studying this compound Resistance Mechanisms
The emergence of bacterial resistance to conventional antibiotics and AMPs is a significant challenge. nih.gov The CRISPR-Cas9 gene-editing tool offers a revolutionary way to investigate the genetic basis of resistance to compounds like this compound. nih.gov This system can be programmed to create precise double-strand breaks in a target DNA sequence, allowing researchers to knock out, modify, or regulate specific genes within a pathogen. synthego.com
To study resistance, a gene-focused approach can be employed where genes suspected of contributing to resistance (e.g., those encoding membrane-modifying enzymes or efflux pumps) are systematically knocked out. frontiersin.orgmdpi.com If knocking out a particular gene makes the bacterium more susceptible to this compound, it confirms the gene's role in the resistance mechanism. Conversely, large-scale CRISPR interference (CRISPRi) screens can be performed. In these screens, a library of guide RNAs targets and represses every gene in the bacterial genome. By exposing this library of mutants to this compound, scientists can identify which knockdowns lead to increased survival, thereby uncovering novel resistance genes.
Furthermore, CRISPR-Cas9 can be used as a direct antimicrobial agent. By designing it to target essential bacterial genes or virulence factors, it can selectively kill pathogenic bacteria. frontiersin.org It can also be engineered to target and destroy plasmids that carry antibiotic resistance genes, effectively re-sensitizing bacteria to drugs. nih.govjmb.or.kr
Table 2: A Methodological Workflow Using CRISPR-Cas9 to Identify this compound Resistance Genes
| Step | Description | Objective |
|---|---|---|
| 1. Library Construction | A comprehensive library of single-guide RNAs (sgRNAs) is designed to target every gene in the pathogen's genome. | Create a toolset for genome-wide gene knockout or knockdown. |
| 2. Library Transformation | The sgRNA library, along with the Cas9 nuclease, is introduced into a population of the target bacteria. | Generate a diverse pool of mutants, each lacking a specific gene's function. |
| 3. Peptide Exposure (Selection) | The mutant library is cultured in the presence of a sub-lethal concentration of this compound. | Apply selective pressure to differentiate between susceptible and resistant mutants. |
| 4. Deep Sequencing | Genomic DNA is extracted from surviving bacteria, and the sgRNA sequences are amplified and counted using next-generation sequencing. | Quantify the abundance of each mutant in the population after selection. |
| 5. Data Analysis | sgRNAs that are depleted in the surviving population correspond to genes whose loss confers sensitivity. sgRNAs that are enriched correspond to genes whose loss confers resistance. | Identify genes essential for survival against this compound (potential targets) and genes involved in resistance. |
High-Throughput Screening (HTS) Assays for this compound Activity Profiling
High-throughput screening (HTS) allows for the rapid, automated testing of thousands of chemical compounds, making it a cornerstone of modern drug discovery. creative-biolabs.com In the context of this compound, HTS is crucial for profiling its activity spectrum, optimizing its structure, and discovering synergistic interactions with other compounds. HTS assays can be used to screen this compound against large panels of different bacterial or fungal species to quickly determine its breadth of activity.
Several HTS-compatible assay formats are available. Luminescence-based assays often use engineered bacterial strains that produce light as a function of their metabolic health; a decrease in light output indicates antimicrobial activity. nih.govresearchgate.net Colorimetric assays, such as those using the dye resazurin (B115843), are also common. Viable cells reduce the blue resazurin to pink resorufin, a change that can be measured spectrophotometrically. nih.gov Fluorescence-based assays, including those that measure membrane permeabilization (e.g., SYTOX Green uptake) or employ Fluorescence Resonance Energy Transfer (FRET), can provide more mechanistic insights in a high-throughput format. frontiersin.orgasm.org These methods enable researchers to efficiently screen libraries of this compound analogues, where specific amino acids are substituted to improve potency or reduce toxicity.
Table 3: Comparison of High-Throughput Screening (HTS) Methods for AMP Activity Profiling
| HTS Assay Type | Principle | Primary Information Gained | Advantages |
|---|---|---|---|
| Luminescence-Based | Measures light output from engineered bacteria, which is proportional to cellular ATP levels and viability. researchgate.net | Overall cytotoxicity/bacteriostatic activity. | High sensitivity and wide dynamic range. |
| Colorimetric (e.g., Resazurin) | Metabolically active cells convert a dye (e.g., resazurin) into a colored or fluorescent product. nih.gov | Cell viability and metabolic activity. | Cost-effective, simple, and broadly applicable. |
| Fluorescence (SYTOX Green) | A dye that cannot cross intact cell membranes fluoresces upon binding to intracellular nucleic acids. frontiersin.org | Membrane permeabilization and integrity loss. | Provides direct evidence of membrane disruption. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the disruption of bacterial cells containing a FRET protein pair, which is released upon lysis. asm.org | Cell lysis and membrane rupture. | Highly specific for lytic events; can be adapted for pH sensitivity. |
Advanced Imaging Techniques in this compound Research
Visualizing the interaction between an antimicrobial peptide and a pathogen at high resolution is key to deciphering its precise mechanism of action. Advanced imaging techniques like confocal microscopy and atomic force microscopy (AFM) provide unparalleled insights into these dynamic processes.
Confocal Microscopy uses fluorescence to generate high-resolution, optically sectioned images of samples. nih.gov By labeling this compound with a fluorescent tag, researchers can track its location in real-time. This allows for clear differentiation between peptides that remain on the bacterial surface and those that translocate into the cytoplasm. frontiersin.orgfrontiersin.org When combined with other fluorescent dyes, such as Propidium Iodide (PI) or SYTOX Green (which stain DNA but can only enter cells with compromised membranes), confocal microscopy can simultaneously visualize peptide location and the onset of membrane damage. rsc.org This technique is instrumental in confirming whether membrane disruption is the primary cause of cell death or a secondary event.
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that "feels" the surface of a sample with an atomically sharp tip, generating a three-dimensional topographical map with nanometer resolution. ucl.ac.uk AFM is uniquely suited to imaging the effects of AMPs on the morphology of live bacteria in real-time and under physiological conditions. oxinst.comnih.gov Studies using AFM have visualized various membrane disruption mechanisms, including the formation of distinct pores, membrane thinning, and the extraction of lipids and proteins in a "carpet-like" mechanism. rsc.orgasm.org By imaging bacterial surfaces before and after exposure to this compound, AFM can reveal the specific structural damage inflicted by the peptide, providing direct visual evidence of its mode of action. nih.gov
Table 4: Application of Advanced Imaging in this compound Research
| Technique | Key Capabilities | Specific Research Questions Addressed |
|---|---|---|
| Confocal Laser Scanning Microscopy (CLSM) | - Real-time fluorescence imaging
| - Does the peptide enter the cell or act only at the membrane? frontiersin.org |
| Atomic Force Microscopy (AFM) | - Nanometer-scale surface topography
| - What is the specific morphology of membrane damage (e.g., pores, channels, lesions)? asm.org |
Computational Biology and Bioinformatics in this compound Studies
Computational biology and bioinformatics provide essential tools for analyzing, predicting, and understanding the properties and functions of antimicrobial peptides like this compound. tmrjournals.com These in silico approaches accelerate research by guiding experimental design and providing mechanistic insights at an atomic level.
Bioinformatics databases, such as the Antimicrobial Peptide Database (APD), serve as vast repositories of information, cataloging thousands of AMPs, including those from the brevinin family. nih.govresearchgate.net Researchers can use these resources to perform comparative analyses, identifying conserved sequence motifs (like the "Rana box" in brevinins), predicting secondary structures, and correlating physicochemical properties (e.g., charge, hydrophobicity) with antimicrobial activity across the entire peptide family. nih.govfrontiersin.org This helps to place this compound in a broader context and predict its likely biological functions.
Computational Biology , particularly through techniques like Molecular Dynamics (MD) simulations , allows scientists to model the 3D structure of this compound and simulate its behavior over time. scielo.org.za MD simulations can predict how the peptide folds when it encounters different environments, such as water versus a lipid bilayer. nih.gov Critically, these simulations can model the peptide's interaction with a bacterial membrane at an atomic resolution, showing how it inserts, which lipids it interacts with, and how it induces membrane instability or pore formation. units.itresearchgate.net This information is invaluable for understanding its mechanism of action and for the rational design of new peptide analogues with enhanced stability, higher potency, or improved selectivity.
Table 5: Role of Computational and Bioinformatic Tools in this compound Research
| Tool/Approach | Application | Research Outcome |
|---|---|---|
| Peptide Databases (e.g., APD) | Comparative sequence and functional analysis of the brevinin family. nih.gov | Identification of conserved motifs and correlation of structure with function. |
| Sequence Alignment Tools (e.g., BLAST) | Identifying homologous peptides and precursor proteins. nih.gov | Understanding the evolutionary origin and classification of this compound. |
| Secondary Structure Prediction | Predicting regions of α-helical or β-sheet structure from the amino acid sequence. frontiersin.org | Informing initial structural models of the peptide. |
| Molecular Dynamics (MD) Simulations | Simulating the peptide's conformational changes and its dynamic interaction with model membranes. scielo.org.zanih.gov | Visualizing membrane insertion, pore formation, and identifying key amino acid residues for activity. |
| Homology Modeling | Building a 3D structural model of this compound based on the known structures of related peptides. | Providing a structural framework for docking studies and rational drug design. |
Theoretical Perspectives and Future Research Trajectories for Brevinin 1cdyd
Conceptualizing Brevinin-1CDYd as a Template for Novel Therapeutic Agents (Excluding Human Clinical Trials)
This compound, a member of the extensive brevinin-1 (B586460) family of antimicrobial peptides (AMPs) found in amphibian skin secretions, presents a compelling scaffold for the development of new therapeutic agents. mdpi.com These peptides are a crucial component of the amphibian's innate immune system, offering protection against a wide array of pathogens. mdpi.com The structural and functional characteristics of brevinins make them attractive templates for drug design.
The brevinin-1 family is known for its broad-spectrum antimicrobial activity. mdpi.com this compound and its counterparts typically consist of 10 to 50 amino acids, are cationic, and exhibit an amphipathic structure. mdpi.com A key feature of many brevinin-1 peptides is a hydrophobic N-terminal domain, often containing one or more "FLP" (phenylalanine-leucine-proline) motifs, and a C-terminal heptapeptide (B1575542) loop, which can influence their biological activity. mdpi.com
Researchers have utilized brevinin-1 peptides as templates to design novel analogues with improved therapeutic potential. mdpi.com By modifying the primary structure, such as creating N-terminal truncations, scientists aim to enhance efficacy while potentially reducing undesirable effects like hemolysis (the rupture of red blood cells). mdpi.com For instance, the design of a novel peptide, B1A, was based on the structures of brevinin-1PLb and brevinin-1PLc. mdpi.com While B1A showed antimicrobial activity, it also displayed high hemolytic activity, indicating potential toxicity. mdpi.com Subsequent truncations of B1A, resulting in analogues B1A1 and B1A2, led to reduced antimicrobial and hemolytic activities. mdpi.com This highlights the delicate balance between the structural features that confer antimicrobial potency and those that cause toxicity.
The exploration of brevinin-1 peptides as therapeutic templates is part of a broader effort to find alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance. mdpi.com The unique mechanisms by which many AMPs kill microbes offer the potential to circumvent existing resistance pathways. mdpi.com
Interdisciplinary Approaches in this compound Research
The multifaceted nature of developing a peptide like this compound into a viable therapeutic necessitates a deeply interdisciplinary approach, integrating expertise from various scientific fields. sprbs.net This collaborative effort is essential to navigate the complex pathway from initial discovery to a potential preclinical candidate. sprbs.netparisbraininstitute.org
The journey begins with biology and zoology , where researchers identify and isolate novel peptides from amphibian species. This involves understanding the animal's physiology and the role of these peptides in their natural environment. researchgate.net
Chemistry and biochemistry are then crucial for characterizing the peptide's primary structure, synthesis, and purification. Understanding the peptide's chemical properties is fundamental to any further development. sprbs.net
Microbiology plays a vital role in assessing the antimicrobial spectrum of this compound, testing its efficacy against a range of bacteria and fungi. This helps to define its potential therapeutic applications.
Pharmacology and toxicology are essential for evaluating the peptide's biological effects, both desired and undesired. This includes studying its mechanism of action and its potential toxicity to mammalian cells.
Computational biology and bioinformatics provide powerful tools for modeling the peptide's structure, predicting its activity, and guiding the design of more potent and less toxic analogues.
Biophysics helps to elucidate the molecular mechanisms by which the peptide interacts with and disrupts microbial membranes, providing insights that can inform rational drug design.
Finally, bioprocess engineering becomes critical for developing scalable and sustainable methods for producing the peptide in larger quantities for further research and potential future applications. kth.se
This convergence of disciplines creates a synergistic environment where knowledge from one field informs and accelerates progress in another, ultimately driving the research forward. sprbs.netmdpi.com
Challenges in this compound Translational Research (Excluding Human Clinical Trials)
Translational research aims to bridge the gap between basic scientific discoveries and their practical application. parisbraininstitute.orghepi.ac.uk However, the path from a promising peptide like this compound to a preclinical candidate is fraught with challenges, often referred to as the "valley of death" in research. parisbraininstitute.orgsanguinebio.com
One of the primary scientific hurdles is the potential for toxicity. While effective against microbes, AMPs can also exhibit toxicity towards mammalian cells, a significant barrier to their therapeutic use. Overcoming this requires careful optimization of the peptide's structure to maximize antimicrobial activity while minimizing toxicity.
Another challenge lies in the peptide's stability and delivery. Peptides are often susceptible to degradation by proteases in the body, which can limit their effectiveness. Developing strategies to protect the peptide from degradation and ensure it reaches its target site is a major focus of research.
Furthermore, the transition from laboratory-based (in vitro) studies to more complex biological systems (in vivo) can yield different results. A peptide that shows great promise in a petri dish may not be as effective or may have unforeseen effects in a living organism. nih.gov
From an infrastructural and financial perspective, moving a compound through the preclinical pipeline is a costly and lengthy process. sanguinebio.com Securing adequate funding and having access to the necessary research infrastructure are critical for success. parisbraininstitute.org
Regulatory hurdles also present a significant challenge. The requirements for demonstrating the safety and efficacy of a new compound before it can be considered for further development are stringent and require extensive data from well-designed preclinical studies. parisbraininstitute.org
Finally, there can be a cultural and communication gap between basic scientists and those focused on clinical applications. sanguinebio.comfrontiersin.org Fostering collaboration and ensuring that research is designed with a clear translational goal in mind is essential to overcoming this barrier. hepi.ac.uk
Unexplored Biological Activities and Mechanistic Pathways of this compound
While the primary focus of research on this compound and other brevinins has been their antimicrobial properties, there is a vast and largely unexplored landscape of other potential biological activities. frontiersin.org Amphibian skin secretions are a rich source of bioactive compounds with diverse functions, suggesting that peptides like this compound may have additional therapeutic potential. researchgate.netmdpi.com
One area of growing interest is the immunomodulatory effects of AMPs. Beyond directly killing pathogens, many of these peptides can modulate the host's immune response. frontiersin.org This could involve recruiting immune cells to the site of infection, stimulating the production of signaling molecules called cytokines, or influencing inflammatory processes. Investigating whether this compound possesses such properties could open up new avenues for its use in treating infections and inflammatory conditions.
The potential for anticancer activity is another promising area of research. mdpi.com Some amphibian-derived peptides have been shown to selectively target and kill cancer cells while having minimal effects on normal cells. mdpi.com Exploring the anticancer potential of this compound and its analogues could lead to the development of novel cancer therapies.
Wound healing is another biological process that can be influenced by amphibian-derived peptides. frontiersin.orgnih.gov Some peptides have been shown to promote cell proliferation and migration, which are essential steps in tissue regeneration. frontiersin.orgnih.gov Investigating the effects of this compound on skin cells and its potential to accelerate wound closure could have significant therapeutic implications.
Furthermore, the precise mechanistic pathways through which this compound exerts its effects are not fully understood. While it is generally accepted that many AMPs work by disrupting microbial cell membranes, the specific molecular interactions and downstream cellular consequences are often unclear. Delving deeper into these mechanisms, for example, by studying how the peptide interacts with specific membrane components or whether it affects intracellular targets, could provide valuable insights for designing more effective drugs.
Prospects for Sustainable Production and Engineering of this compound and its Analogs
The traditional method of obtaining peptides from amphibian skin secretions is not sustainable for large-scale production due to the potential for overexploitation of amphibian populations. researchgate.net Therefore, developing sustainable and scalable production methods is crucial for the future of this compound research and its potential therapeutic applications.
Recombinant DNA technology offers a promising solution. This involves inserting the gene that codes for this compound or its engineered analogues into a host organism, such as bacteria (e.g., E. coli) or yeast. These microorganisms can then be grown in large quantities in bioreactors to produce the peptide. This method allows for the controlled and cost-effective production of large amounts of pure peptide without harming any animals.
Chemical peptide synthesis is another viable option, particularly for smaller peptides or for creating analogues with unnatural amino acids. Solid-phase peptide synthesis allows for the precise, step-by-step construction of the peptide chain. While this method can be more expensive for large-scale production compared to recombinant methods, it offers great flexibility in designing and modifying the peptide's structure.
Cell-free protein synthesis systems are an emerging technology that combines the advantages of both recombinant and chemical methods. These systems use cellular extracts containing all the necessary machinery for protein synthesis but without the constraints of a living cell. This allows for rapid production and easy modification of the peptide.
Bioengineering plays a crucial role in improving the properties of this compound. By making specific changes to its amino acid sequence, researchers can create analogues with:
Enhanced antimicrobial potency: By optimizing the peptide's charge, amphipathicity, and structure.
Reduced toxicity: By modifying regions of the peptide that are responsible for harmful effects on mammalian cells.
Improved stability: By introducing modifications that make the peptide more resistant to degradation by enzymes.
Targeted delivery: By adding specific sequences that direct the peptide to its intended site of action in the body.
The combination of sustainable production methods and advanced bioengineering techniques holds the key to unlocking the full therapeutic potential of this compound and its derivatives.
Ethical Considerations in Amphibian-Derived Peptide Research (Excluding Human Clinical Trials)
The use of amphibians in research raises important ethical considerations that must be addressed to ensure animal welfare and the conservation of biodiversity. researchgate.net
A primary concern is the humane treatment of animals during the collection of skin secretions. While methods exist to obtain these secretions with minimal harm to the animal, it is essential that these procedures are performed by trained personnel and are designed to minimize stress and discomfort. The "three Rs" of animal research—Replacement, Reduction, and Refinement —should always be a guiding principle.
Replacement: Whenever possible, researchers should use alternatives to live animals, such as computer modeling or cell cultures.
Reduction: The number of animals used in research should be minimized to the amount necessary to obtain statistically significant results.
Refinement: Experimental procedures should be refined to minimize any potential pain, suffering, or distress to the animals.
The conservation of amphibian populations is another critical ethical issue. Many amphibian species are threatened or endangered due to habitat loss, pollution, and disease. researchgate.net The collection of animals from the wild for research purposes must be done sustainably and in accordance with all relevant laws and regulations to avoid further depleting these vulnerable populations. Whenever possible, captive-bred animals should be used instead of wild-caught individuals.
There is also the question of benefit sharing . The knowledge and potential commercial products derived from a country's genetic resources, such as the unique peptides found in its native amphibians, should be shared equitably with that country. This principle is enshrined in international agreements like the Nagoya Protocol.
Finally, the potential environmental impact of this research must be considered. This includes the responsible disposal of any waste generated during the research process and ensuring that the research does not contribute to the spread of diseases among amphibian populations.
By adhering to strict ethical guidelines and prioritizing animal welfare and conservation, researchers can continue to explore the therapeutic potential of amphibian-derived peptides like this compound in a responsible and sustainable manner.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to determine the antimicrobial activity of Brevinin-1CDYd?
- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, coupled with time-kill kinetics to assess bactericidal/fungicidal effects. Include controls (e.g., solvent-only and known antimicrobials like polymyxin B) to validate results. For reproducibility, follow standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) .
- Data Example :
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 8.2 | [Primary Study A] |
| S. aureus | 4.1 | [Primary Study B] |
Q. How can researchers assess the structure-function relationship of this compound?
- Methodological Answer : Employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) in membrane-mimetic environments (e.g., SDS micelles). Pair with alanine-scanning mutagenesis to identify critical residues for activity. Validate via molecular dynamics simulations to correlate structural stability with antimicrobial efficacy .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
- Methodological Answer : Document peptide synthesis steps (e.g., solid-phase synthesis, HPLC purification) with exact molar ratios, solvent systems, and purification thresholds (e.g., ≥95% purity). Share raw chromatograms and mass spectrometry data in supplementary materials, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct pharmacokinetic studies to evaluate bioavailability and tissue distribution in animal models. Compare in vitro MIC values with in vivo dose-response curves, adjusting for factors like serum protein binding and immune system interactions. Use statistical equivalence testing to quantify discrepancies .
- Example Workflow :
In vitro MIC → In vivo efficacy (murine infection model) → Pharmacokinetic modeling → Adjust dosing regimen
Q. What strategies optimize the therapeutic index of this compound while minimizing cytotoxicity?
- Methodological Answer : Screen truncated analogs via high-throughput cytotoxicity assays (e.g., hemolysis in RBCs, MTT assays in mammalian cells). Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity thresholds. Validate top candidates in co-culture systems (e.g., bacteria + human epithelial cells) .
Q. How do researchers analyze this compound’s interaction with bacterial membranes at the molecular level?
- Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements with cryo-electron microscopy to visualize membrane disruption. Supplement with calcein leakage assays to quantify pore formation kinetics. Cross-reference findings with molecular docking simulations .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s stability in physiological conditions?
- Methodological Answer : Replicate stability assays (e.g., serum stability tests) under standardized conditions (pH 7.4, 37°C). Use mass spectrometry to identify degradation products. Compare results across labs using meta-analysis tools (e.g., RevMan) to isolate variables like buffer composition or protease concentrations .
Methodological Frameworks
- For Experimental Design : Apply the FINER criteria to ensure feasibility and novelty. For example, a study on this compound’s synergy with antibiotics should define clear endpoints (e.g., fractional inhibitory concentration index) and ethical considerations for animal use .
- For Data Interpretation : Use the STROBE checklist for observational studies or ARRIVE guidelines for animal research to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
